molecular formula C9H11ClN2O2 B6279945 3-amino-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride CAS No. 2044702-28-3

3-amino-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride

Cat. No.: B6279945
CAS No.: 2044702-28-3
M. Wt: 214.6
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Description

3-amino-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride is a chemical compound with the molecular formula C9H10N2O2·HCl. It is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a suitable aldehyde, followed by cyclization to form the benzoxazepine ring . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-amino-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups .

Mechanism of Action

The mechanism of action of 3-amino-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

CAS No.

2044702-28-3

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.6

Purity

95

Origin of Product

United States

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